molecular formula C14H20Cl2N2O4S B3037940 2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N,N-diethylacetamide CAS No. 672951-76-7

2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N,N-diethylacetamide

Cat. No. B3037940
CAS RN: 672951-76-7
M. Wt: 383.3 g/mol
InChI Key: UGTNRTNYHJDUCW-UHFFFAOYSA-N
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Description

2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N,N-diethylacetamide (DCMAA) is an organic compound that has been studied for its potential applications in various fields of science. It is a colorless, water-soluble compound that can be used in a variety of laboratory experiments. DCMAA has been used in the synthesis of numerous compounds, including pharmaceuticals and agrochemicals. In addition, it has been studied for its potential biochemical and physiological effects, as well as its ability to act as a catalyst in certain reactions.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in various synthetic processes. For instance, derivatives of 2-amino-4-methylcyano-5-methylsulfonylpyrimidine, containing elements like chloro, methoxy, and anilino groups, are synthesized from related compounds, indicating the compound's role in the creation of pyrimidine derivatives (Kim, Han, & Kim, 1996). Additionally, chemoselective SNAr reactions of related electrophiles with amines have been studied, highlighting the compound's significance in selective chemical reactions (Baiazitov et al., 2013).

Inhibition of Kinase Activity

Derivatives of this compound, particularly 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines, exhibit potent inhibitory effects on Src kinase activity. This suggests potential applications in biochemical and medical research related to kinase inhibition (Boschelli et al., 2003).

Environmental Impact Studies

The compound's derivatives, such as metolachlor, have been studied for their environmental impact. Research includes studying the mobility and persistence of metolachlor in field lysimeters, offering insights into the environmental behavior of related compounds (Bowman, 1988).

Antimicrobial Studies

Some derivatives have been synthesized and characterized for antimicrobial studies. For example, novel 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones have shown significant antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Patil et al., 2010).

Cancer Research

Some derivatives, like anilinoacridine derivatives, have been studied in phase II trials for advanced malignancies, showcasing their potential applications in cancer research and treatment (Sklarin et al., 1992).

properties

IUPAC Name

2-(2,4-dichloro-5-methoxy-N-methylsulfonylanilino)-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O4S/c1-5-17(6-2)14(19)9-18(23(4,20)21)12-8-13(22-3)11(16)7-10(12)15/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTNRTNYHJDUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N,N-diethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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